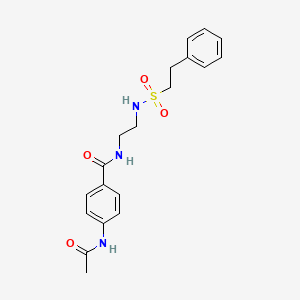

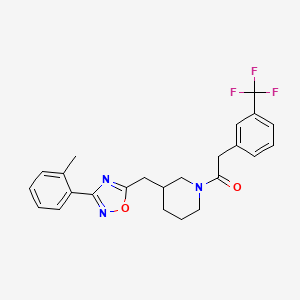

4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various acetamido benzamide derivatives has been explored in several studies. In one approach, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was used as an additive in the carbodiimide (DIC) method to synthesize a novel series of α-ketoamide derivatives, which involved the ring opening of N-acylisatin and subsequent coupling with amino acid esters . Another study reported the synthesis of N-aryl amino-4-acetamido-2-ethoxy benzamides through the condensation of hydrazine with methyl-4-acetamido-2-ethoxy benzoate, followed by reaction with aromatic acid chloride . Additionally, the synthesis of 3'-Amino-4-acetamido-benzenesulfonanilide, a dye intermediate, was optimized to achieve a high yield of 84.2% under specific conditions .

Molecular Structure Analysis

The molecular structure of acetamido benzamide derivatives has been characterized using various techniques. X-ray single crystal diffraction was employed to determine the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, revealing its crystallization in a triclinic system . Density functional theory (DFT) calculations were also used to analyze the molecular geometry and vibrational frequencies, showing good agreement with experimental data . In another study, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was elucidated, highlighting the importance of N–H···O hydrogen bonds in the molecular packing .

Chemical Reactions Analysis

The chemical reactivity of acetamido benzamide derivatives has been investigated through theoretical calculations. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans were used to estimate the chemical reactivity of the molecules . These studies provide insights into the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties, which are crucial for understanding the reactivity and potential applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamido benzamide derivatives are closely related to their molecular structure and reactivity. The compounds synthesized in these studies were characterized using various spectroscopic methods, including FT-IR, NMR, and mass spectrometry, as well as elemental analysis . These characterizations provide detailed information on the functional groups present and the overall molecular architecture. Additionally, some of the synthesized compounds exhibited biological activities, such as antimicrobial properties and herbicidal activities , which are influenced by their chemical structures.

Scientific Research Applications

Antiparasitic Activity

Research on derivatives of 4-acetamido compounds has shown anticoccidial activity, especially those containing alkoxy, alkylthio, and alkylamino groups. These compounds demonstrate potential in the development of antiparasitic drugs (Rogers et al., 1964).

Synthetic Applications

4-Acetamido derivatives have been utilized in the synthesis of α-ketoamide derivatives, showcasing the efficiency of certain reagents in producing high-purity and high-yield compounds. This research provides valuable insights into the synthesis of novel chemical entities (El‐Faham et al., 2013).

Chemical Characterization and Biological Evaluation

Studies have also focused on the chemical characterization and biological evaluation of N-aryl amino-4-acetamido-2-ethoxy benzamides. These compounds have been screened for antimicrobial activity, contributing to the search for new antimicrobial agents (Padaliya & Parsania, 2015).

Molecularly Imprinted Hydrogels

Research has developed photoresponsive molecularly imprinted hydrogel materials using azobenzene-containing functional monomers. These hydrogels can regulate the release and uptake of pharmaceuticals in aqueous media, offering advances in drug delivery systems (Gong, Wong, & Lam, 2008).

Anticonvulsant Applications

The structural and electronic analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has shown potential anticonvulsant activities. This research suggests the importance of specific molecular features responsible for such biological activities (Camerman et al., 2005).

Mechanism of Action

Target of Action

The primary target of the compound 4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide is Histone Deacetylase 1 (HDAC1) . HDAC1 is an enzyme that plays a crucial role in the regulation of gene expression. It does so by removing acetyl groups from histones, which leads to the condensation of chromatin and repression of gene transcription .

Mode of Action

4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide interacts with its target, HDAC1, by inhibiting its activity . The inhibition of HDAC1 leads to an increase in the acetylation of histones, resulting in a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription .

Biochemical Pathways

The inhibition of HDAC1 by 4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide affects several biochemical pathways. These include pathways involved in cell cycle regulation, apoptosis, and differentiation . The downstream effects of these changes can lead to the inhibition of cell proliferation and the induction of cell death .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide’s action include the inhibition of cell growth and the induction of apoptosis . These effects are likely due to the compound’s inhibition of HDAC1 and the subsequent changes in gene transcription .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide. For instance, the compound is sensitive to air , suggesting that it should be stored in an inert atmosphere to maintain its stability. Additionally, the compound’s solubility in DMSO suggests that the presence of this solvent can enhance its bioavailability and efficacy.

properties

IUPAC Name |

4-acetamido-N-[2-(2-phenylethylsulfonylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-15(23)22-18-9-7-17(8-10-18)19(24)20-12-13-21-27(25,26)14-11-16-5-3-2-4-6-16/h2-10,21H,11-14H2,1H3,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNZXZKSIZWSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2542371.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2542373.png)

![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)

![N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2542386.png)

![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)

![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)